
1,3-Dihydro-5-isocyanato-2h-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both an isocyanate group and a benzodiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one may involve large-scale reactions using automated equipment to ensure consistency and safety. The use of continuous flow reactors and other advanced technologies can help optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: The benzodiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-1,3-benzodiazol-2-one: Lacks the isocyanate group but shares the benzodiazole ring structure.
5-Bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an isocyanate group.
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a nitro group and a methyl group, providing different reactivity and applications.
Uniqueness
5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to other benzodiazole derivatives. This makes it a valuable compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H5N3O2 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
5-isocyanato-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H5N3O2/c12-4-9-5-1-2-6-7(3-5)11-8(13)10-6/h1-3H,(H2,10,11,13) |
Clé InChI |
NDYKNSHLCYQERU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N=C=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


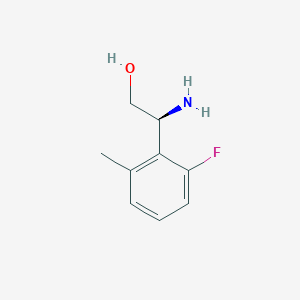

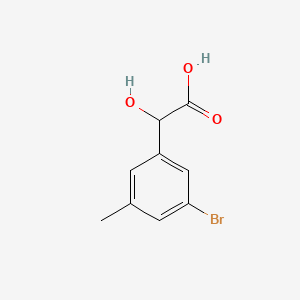
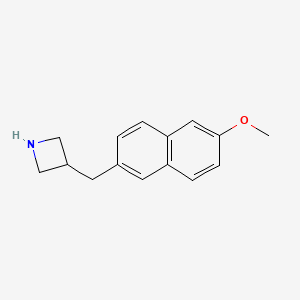
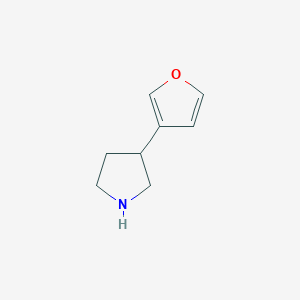
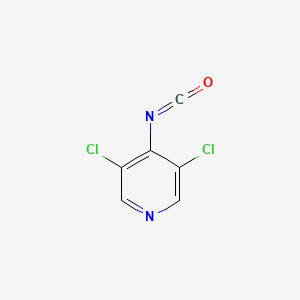
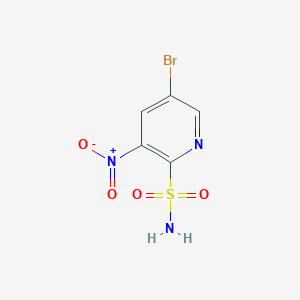

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
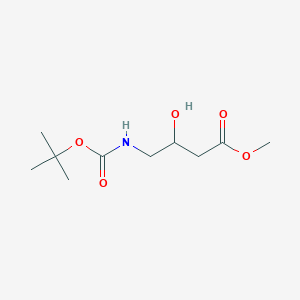
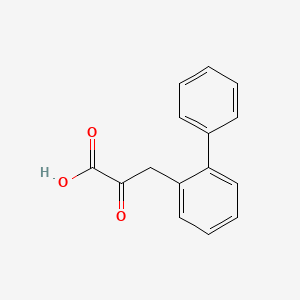
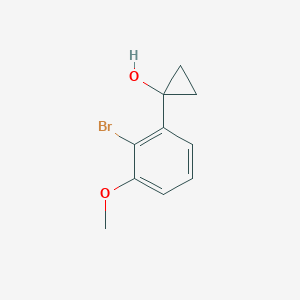
aminehydrochloride](/img/structure/B13610108.png)

